molecular formula C10H15NO2S B216496 N-(3-ethoxypropyl)thiophene-2-carboxamide

N-(3-ethoxypropyl)thiophene-2-carboxamide

Cat. No. B216496
M. Wt: 213.3 g/mol
InChI Key: JLFADXKQMZIROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)thiophene-2-carboxamide, also known as ETPCA, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxypropyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which plays a key role in regulating neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
Animal studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce seizure activity, decrease anxiety-like behavior, and reduce pain sensitivity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-ethoxypropyl)thiophene-2-carboxamide is its versatility in terms of potential applications. It can be used as a building block in the synthesis of organic semiconductors, as a dopant in organic electronics, and as a potential therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-ethoxypropyl)thiophene-2-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in organic electronics. Finally, investigations into improving the solubility of this compound could lead to new opportunities for its use in various lab experiments.

Synthesis Methods

N-(3-ethoxypropyl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-ethoxypropylamine with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-ethoxypropyl)thiophene-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of organic semiconductors and as a dopant in organic electronics.

properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(3-ethoxypropyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H15NO2S/c1-2-13-7-4-6-11-10(12)9-5-3-8-14-9/h3,5,8H,2,4,6-7H2,1H3,(H,11,12)

InChI Key

JLFADXKQMZIROK-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC=CS1

Canonical SMILES

CCOCCCNC(=O)C1=CC=CS1

Origin of Product

United States

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